4-Iodo-4'-nitro-1,1'-biphenyl

Vue d'ensemble

Description

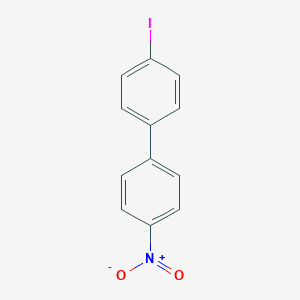

4-Iodo-4’-nitro-1,1’-biphenyl is a chemical compound with the molecular weight of 325.11 . It is slightly pale yellow to yellow in color and is available in the form of a crystal or powder .

Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-4’-nitro-1,1’-biphenyl . The InChI code for this compound is 1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H .Physical And Chemical Properties Analysis

4-Iodo-4’-nitro-1,1’-biphenyl is a slightly pale yellow to yellow crystal or powder . It has a molecular weight of 325.11 .Applications De Recherche Scientifique

Pyroelectric and Piezoelectric Scanning Microscopy

4-iodo-4’-nitrobiphenyl (INBP) crystals have been investigated using pyroelectric and piezoelectric scanning microscopy . These techniques were used to reveal the bipolar twin state of INBP crystals . The crystals show a morphology that does not express that of a mono-domain polar structure . The scanning pyroelectric microscopy (SPEM) demonstrates a continuous transition of the polarization P from +P into -P across the zone .

Second Harmonic Generation (SHG)

The crystal structure of 4-iodo-4’-nitrobiphenyl has been determined with packing calculations and the presence of polar and parallel iodo···nitro supramolecular synthons leads to non-centrosymmetry and measurable SHG activity .

Early Discovery Research

Sigma-Aldrich provides 4-iodo-4’-nitrobiphenyl as part of a collection of rare and unique chemicals for early discovery researchers . However, Sigma-Aldrich does not collect analytical data for this product .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Iodo-4’-nitrobiphenyl, also known as 4-Iodo-4’-nitro-1,1’-biphenyl or 1-(4-iodophenyl)-4-nitrobenzene, is a typical nonlinear optical molecule . It primarily targets the optical properties of materials, altering their behavior in the presence of light.

Mode of Action

The compound interacts with its targets by inducing a change in their optical properties. This is achieved through the presence of polar and parallel iodo···nitro supramolecular synthons, which lead to non-centrosymmetry and measurable Second Harmonic Generation (SHG) activity .

Result of Action

The primary result of the action of 4-Iodo-4’-nitrobiphenyl is the alteration of the optical properties of the target material. This can lead to changes in the material’s behavior in the presence of light, including its refractive index and its ability to generate second harmonics .

Action Environment

The action of 4-Iodo-4’-nitrobiphenyl can be influenced by various environmental factors. For instance, heating the compound in the range of 150 to 180 °C can lead to a change in its polar form . Additionally, the compound’s optical properties can be affected by the intensity and wavelength of the incident light.

Propriétés

IUPAC Name |

1-(4-iodophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDVRRNLTGKJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183428 | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29170-08-9 | |

| Record name | 4-Iodo-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29170-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029170089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-4'-nitro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes INBP's crystal structure so interesting?

A1: INBP exhibits polymorphism, meaning it can crystallize in different forms. Research has identified three distinct polymorphs: Fdd2, P2/c, and P2. [] The Fdd2 form is particularly intriguing as it demonstrates a polar morphology, with crystals exhibiting a distinct dipole moment. [, ] This polarity arises from the arrangement of iodine and nitro groups within the crystal lattice. [, ] Furthermore, INBP crystals often display a bipolar twin state, where two domains with opposite dipole orientations coexist. [] This complex structure offers potential for applications in areas like nonlinear optics.

Q2: How does the presence of specific chemical groups influence INBP's crystal formation?

A2: The iodine and nitro groups in INBP play a crucial role in dictating its crystal packing and properties. These groups participate in strong intermolecular interactions, specifically halogen bonding (I···O) and nitro-aromatic interactions, which guide the self-assembly of molecules within the crystal lattice. [] These interactions contribute to the formation of specific supramolecular synthons, which are structural units held together by non-covalent forces. These synthons are responsible for INBP's non-centrosymmetry, a key property for second harmonic generation (SHG) activity. []

Q3: Can the orientation of INBP crystals be controlled during growth?

A3: Yes, researchers have successfully demonstrated oriented crystal growth of INBP using self-assembled monolayers (SAMs). [] By employing SAMs with specific terminal groups, the nucleation and growth of INBP crystals can be directed. For instance, SAMs of 4'-nitro-4-mercaptobiphenyl and 4'-iodo-4-mercaptobiphenyl promote needle-like INBP crystals elongated along the crystallographic c-axis. [] This control over crystal orientation is significant for optimizing the material's properties for specific applications.

Q4: Has INBP's potential in terahertz spectroscopy been explored?

A4: Indeed, INBP has been investigated using waveguide terahertz time-domain spectroscopy (THz-TDS). [] This technique, applied to thin polycrystalline films of INBP within a waveguide, revealed previously unseen complexities in its vibrational spectrum at low temperatures. [] The ability to resolve these vibrational transitions with high resolution opens up possibilities for using INBP in terahertz technologies.

Q5: Are there any challenges in determining the exact structure of INBP crystals?

A5: Yes, determining the precise arrangement of molecules within INBP crystals has presented some challenges. Early studies faced difficulties in resolving the crystal structure definitively. [] These challenges stemmed from disorder within the crystals, potentially caused by impurities like 4,4'-dinitrobiphenyl. [] These impurities can disrupt the regular packing of INBP molecules, leading to ambiguity in structural determination.

Q6: How can the absolute orientation of INBP molecules within crystals be determined?

A6: Several techniques have been employed to determine the absolute orientation of INBP molecules within its polar crystals. Anomalous X-ray scattering is one method used to definitively establish the absolute structure. [] Additionally, techniques like scanning pyroelectric microscopy (SPEM) and piezoelectric force microscopy (PFM) provide insights into the polarization direction within INBP crystals, confirming the alignment of molecular dipoles and revealing the bipolar domain structure. []

Q7: Has INBP been used in studying molecular recognition processes?

A7: Yes, INBP has served as a guest molecule in studies exploring molecular recognition during crystal growth. [] Researchers investigated channel-type inclusions of INBP within perhydrotriphenylene (PHTP) crystals. [] Phase-sensitive second harmonic generation microscopy (PH-SHM) revealed that the nitro groups of INBP molecules preferentially orient themselves towards the direction of crystal growth. [] This observation provides valuable insights into the forces governing molecular organization at crystal interfaces.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.